![molecular formula C17H18O2 B12437769 1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone CAS No. 887574-95-0](/img/structure/B12437769.png)
1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone is an organic compound characterized by its unique structure, which includes an ethanone group attached to a phenyl ring substituted with a 4-isopropyl-phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-Isopropyl-phenoxy-acetonitrile: Shares the isopropyl-phenoxy group but differs in the functional group attached to the aromatic ring.
4,4′-Isopropylidenediphenoxy-bis-phthalic anhydride: Contains a similar phenoxy structure but is used primarily in polymer chemistry.
Uniqueness: 1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it valuable in various research and industrial contexts.
Properties
CAS No. |
887574-95-0 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-[4-(4-propan-2-ylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H18O2/c1-12(2)14-4-8-16(9-5-14)19-17-10-6-15(7-11-17)13(3)18/h4-12H,1-3H3 |
InChI Key |
AIYPFUZUKLFFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


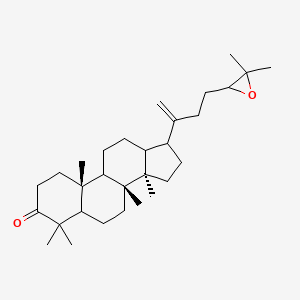
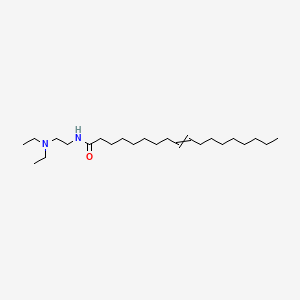
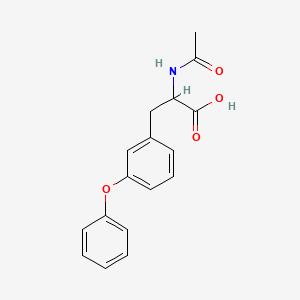
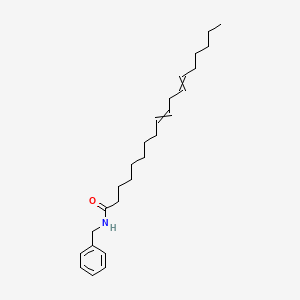
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)
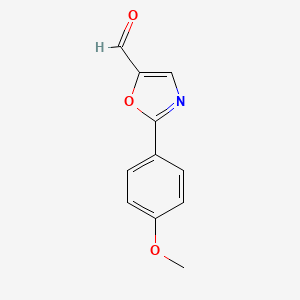
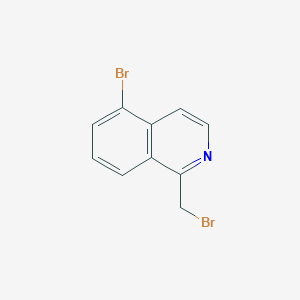
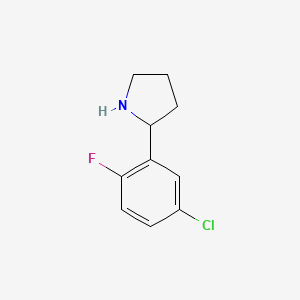
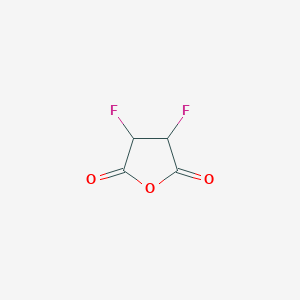
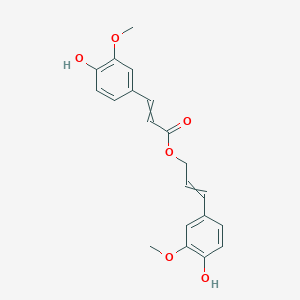
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
azanium](/img/structure/B12437766.png)

